Cas no 42583-46-0 (Aflatoxin B1 8,9-Epoxide)

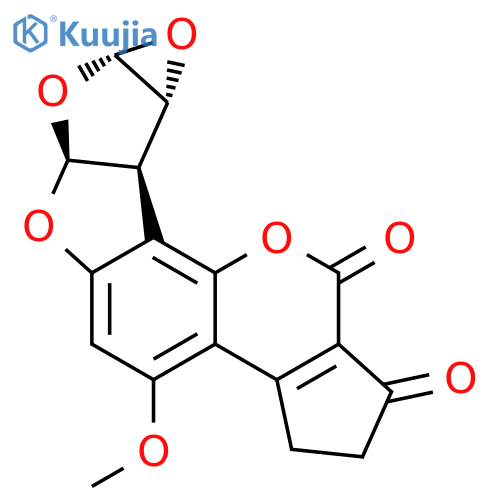

Aflatoxin B1 8,9-Epoxide structure

商品名:Aflatoxin B1 8,9-Epoxide

Aflatoxin B1 8,9-Epoxide 化学的及び物理的性質

名前と識別子

-

- Cyclopent[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,10-dione,2,3,6a,7a,8a,8b-hexahydro-4-methoxy-, (6aS,7aS,8aR,8bR)-

- (6aS,7aS,8aR,8bR)-4-Methoxy-2,3,6a,7a,8a,8b-hexahydrocyclopenta[c ]oxireno[4',5']furo[3',2':4,5]furo[2,3-h]chromene-1,10-dione

- 2,3-Epoxyaflatoxin B1

- AFLATOXINB1EPOXIDE

- 2H-Furo(3',2':4,5)furo(2,3-h)-1-benzopyran-2-one, 7a,10a-dihydro-4-(2-hydroxyethyl)-5-methoxy-

- 2H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-2-one, 7a,10a-dihydro-4-(2-hydroxyethyl)-5-methoxy-

- 7a,10a-Dihydro-4-(2-hydroxyethyl)-5-methoxy-2H-furo(3',2':4,5)furo(2,3-h)-1-benzopyran-2-one

- AC1L3KZA

- AC1Q6BJ8

- Aflatoxin B

- aflatoxin B1 8,9-epoxide

- Aflatoxin B1 exo-8,9-epoxide

- aflatoxin B1-8,9-exo-epoxide

- aflatoxin B3

- AR-1F5908

- (3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione

- Q27113960

- CHEBI:30725

- Aflatoxin B1 exo-8,9-oxide

- Aflatoxin B1 8,9-oxide

- Aflatoxin B1, 2,3-oxide

- 42583-46-0

- Cyclopent(c)oxireno(4',5')furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,10-dione, 2,3,6a,7a,8a,8b-hexahydro-4-methoxy-, (6aS,7aS,8aR,8bR)-

- Cyclopent(c)oxireno(4',5')furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,10-dione, 2,3,6a,7a,8a,8b-hexahydro-4-methoxy-, (6aS-(6a-alpha,7a-beta,8a-beta,8b-alpha))-

- C19586

- exo-Aflatoxin B1-8,9-epoxide

- Aflatoxin B1-2,3-oxide

- CCRIS 5355

- [6aS-(6aa,7ab,8ab,8ba)]-2,3,6a,7a,8a,8b-hexahydro-4-methoxy-Cyclopent[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,10-dione

- DTXSID10920447

- (3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.0^{2,10}.0^{3,8}.0^{4,6}.0^{14,18}]icosa-1,10,12,14(18)-tetraene-17,19-dione

- 8,9-epoxy-aflatoxin B1

- (6aS,7aS,8aR,8bR)-2,3,6a,7a,8a,8b-hexahydro-4-methoxy-Cyclopent[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,10-dione

- Aflatoxin B1 2,3-epoxide

- BRN 5154814

- Aflatoxin B1-exo-8,9-epoxide

- SCHEMBL2951038

- Aflatoxin B1 epoxide

- (6aS,7aS,8aR,8bR)-4-methoxy-2,3,6a,7a,8a,8b-hexahydrocyclopenta[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h]chromene-1,10-dione

- aflatoxin B1-8,9-epoxide

- Aflatoxin B1 8,9-Epoxide

-

- インチ: InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1

- InChIKey: KHBXRZGALJGBPA-IRWJRLHMSA-N

- ほほえんだ: COC1C=C2C([C@H]3[C@@H](O2)O[C@@H]2O[C@H]32)=C2OC(C3C(=O)CCC=3C=12)=O

計算された属性

- せいみつぶんしりょう: 328.058

- どういたいしつりょう: 328.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

Aflatoxin B1 8,9-Epoxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A357495-5mg |

Aflatoxin B1 8,9-Epoxide (>80%) |

42583-46-0 | 5mg |

$ 224.00 | 2023-09-09 | ||

| TRC | A357495-1mg |

Aflatoxin B1 8,9-Epoxide (>80%) |

42583-46-0 | 1mg |

$ 397.00 | 2023-09-09 | ||

| TRC | A357495-2.5mg |

Aflatoxin B1 8,9-Epoxide |

42583-46-0 | 2.5mg |

$ 999.00 | 2023-04-19 | ||

| TRC | A357495-.5mg |

Aflatoxin B1 8,9-Epoxide |

42583-46-0 | .5mg |

$ 224.00 | 2023-04-19 |

Aflatoxin B1 8,9-Epoxide 関連文献

-

Peter Hanson,Ramon A. A. J. Hendrickx,John R. Lindsay Smith Org. Biomol. Chem. 2008 6 762

42583-46-0 (Aflatoxin B1 8,9-Epoxide) 関連製品

- 891197-67-4(Aflatoxin P2)

- 6885-57-0(Aflatoxin M2)

- 7220-81-7(Aflatoxin B2)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量